2-Cyclobutylpentanoic acid

Catalog No.
S13520447
CAS No.
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclobutylpentanoic acid

Product Name

2-Cyclobutylpentanoic acid

IUPAC Name

2-cyclobutylpentanoic acid

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-2-4-8(9(10)11)7-5-3-6-7/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

RBWVSRVOMBDCEK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CCC1)C(=O)O

2-Cyclobutylpentanoic acid is a carboxylic acid characterized by a five-carbon chain with a cyclobutyl group attached to the second carbon. Its molecular structure can be represented as follows:

C9H16O2\text{C}_9\text{H}_{16}\text{O}_2

This compound features a cyclobutane ring, which contributes to its unique properties and reactivity. The presence of the cyclobutyl group introduces strain into the molecule, influencing its chemical behavior and interactions.

Typical for carboxylic acids, including:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide to yield a hydrocarbon.
  • Reduction: It can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

Additionally, the cyclobutane ring can undergo reactions such as:

  • Ring Opening: Under certain conditions (e.g., with strong acids or bases), the cyclobutane ring may open, leading to different products.
  • Halogenation: Cyclobutane rings can react with halogens under UV light, leading to substitution reactions that modify the ring structure .

Several methods can be employed to synthesize 2-Cyclobutylpentanoic acid:

  • Alkylation of Cyclobutane: Using a suitable alkyl halide and a base to introduce the pentanoic acid chain onto the cyclobutane ring.
  • Grignard Reagent Reaction: Reacting a Grignard reagent derived from cyclobutane with an appropriate carbonyl compound, followed by hydrolysis.
  • Carboxylation of Cyclobutane Derivatives: Utilizing carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid functional group onto cyclobutane derivatives .

2-Cyclobutylpentanoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: It may serve as an intermediate in the synthesis of agrochemicals.
  • Polymer Chemistry: Its unique structure could be beneficial in developing new materials with specific properties.

When comparing 2-Cyclobutylpentanoic acid with other similar compounds, several notable examples include:

  • Cyclopentanoic Acid: A five-membered cyclic carboxylic acid that lacks the additional carbon chain but shares structural similarities.
  • 3-Methylcyclopentanoic Acid: Contains a methyl group on the cyclopentane ring, affecting its physical properties and reactivity.
  • 1-Cyclohexaneacetic Acid: A six-membered cyclic compound that provides insights into how ring size influences stability and reactivity.
CompoundMolecular FormulaKey Features
2-Cyclobutylpentanoic AcidC₉H₁₆O₂Five-carbon chain with cyclobutane
Cyclopentanoic AcidC₅H₁₀O₂Five-membered cyclic structure
3-Methylcyclopentanoic AcidC₆H₁₂O₂Methyl substitution on cyclopentane
1-Cyclohexaneacetic AcidC₇H₁₂O₂Six-membered cyclic structure

Each of these compounds exhibits unique properties due to variations in ring size and substituents, influencing their chemical behavior and potential applications. The distinctiveness of 2-Cyclobutylpentanoic acid lies in its combination of a cyclobutane ring with a longer carbon chain, which may affect its reactivity and biological interactions differently than its analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

Explore Compound Types